![molecular formula C12H8ClF2NO2S B2466541 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide CAS No. 613657-38-8](/img/structure/B2466541.png)
3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a linear formula of C12H8Cl2FNO2S and a molecular weight of 320.171 .
Synthesis Analysis
The synthesis of similar compounds involves the amidation reaction . The structure of the synthesized compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
The compound may be involved in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reaction .Scientific Research Applications
Polymorphism of Aromatic Sulfonamides
Research on polymorphism in aromatic sulfonamides, including fluorine-substituted derivatives, has shown that the presence of fluorine groups leads to the formation of polymorphs or pseudopolymorphs. These studies explore the crystal structures and thermodynamic stability of these polymorphs, providing insights into the molecular interactions and the influence of fluorine substitution on the formation of different crystalline forms (Terada et al., 2012).
Synthesis and Bioactivity Studies
A series of benzenesulfonamides with fluorine substitutions has been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. These compounds show promise in anti-tumor activity studies, suggesting the therapeutic potential of fluorine-substituted benzenesulfonamides (Gul et al., 2016).
Oxidation Protocol Development
N-chloro-N-(phenylsulfonyl)benzenesulfonamide has been identified as a mild and selective oxidant for alcohols and ethers. This development offers a chemoselective and environmentally benign method for the oxidation of organic compounds, highlighting the versatility of sulfonamide-based reagents in organic synthesis (Palav et al., 2021).
Chemosensing and Bioimaging Applications
The development of a chemosensing probe for the selective and sensitive detection of Sn2+ ions in aqueous solutions demonstrates the application of sulfonamide derivatives in environmental monitoring and bioimaging. This research underscores the potential of sulfonamide-based compounds in developing novel sensors for metal ions, with applications extending to the visualization of metal ions in living cells and organisms (Ravichandiran et al., 2020).
COX-2 Inhibition for Anti-inflammatory Drugs
Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has identified compounds with significant selectivity and potency for COX-2 inhibition. These findings are crucial for the development of new anti-inflammatory drugs, demonstrating the role of fluorine-substituted benzenesulfonamides in medicinal chemistry (Pal et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-9-7-8(5-6-10(9)14)19(17,18)16-12-4-2-1-3-11(12)15/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBCXQLWKFHUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
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